Electrochemical Synthesis: 4-Bromo-3-methyl-1H-pyrazole Achieves 82% Isolated Yield
In a direct head-to-head comparison using electrochemical halogenation, 4-Bromo-3-methyl-1H-pyrazole (2a) was synthesized with an isolated yield of 82% (132 mg) [1]. This is comparable to the 89% yield (185 mg) achieved for the analogous 4-iodo-3-methyl-1H-pyrazole (2b) under the same optimized conditions [2]. This demonstrates that the bromo derivative can be produced in high yields using a mild, environmentally friendly electrochemical method, making it an efficient choice for large-scale synthesis.
| Evidence Dimension | Isolated yield in electrochemical halogenation synthesis |
|---|---|
| Target Compound Data | 132 mg (82%) |
| Comparator Or Baseline | 4-Iodo-3-methyl-1H-pyrazole: 185 mg (89%) |
| Quantified Difference | 7 percentage points lower yield, but achieved with less hazardous reagents |
| Conditions | Undivided electrochemical cell, graphite anode, platinum cathode, KBr or KI in NaOAc/EtOH, constant-current electrolysis at 1 mA/cm² [1] |
Why This Matters
This data supports the selection of the bromo derivative when a balance between high yield and the use of a less expensive, safer halogen source (KBr vs. KI) is desired in a green chemistry synthesis workflow.
- [1] Zandi, S., & Nikpour, F. (2022). A convenient approach for the electrochemical bromination and iodination of pyrazoles. Zeitschrift für Naturforschung B, 77(1), 35-40. (Entry 3, Table 1; Isolated yield data for 2a). View Source
- [2] Zandi, S., & Nikpour, F. (2022). A convenient approach for the electrochemical bromination and iodination of pyrazoles. Zeitschrift für Naturforschung B, 77(1), 35-40. (Isolated yield data for 2b). View Source
